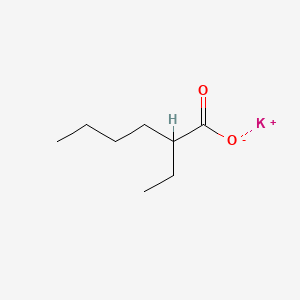
Potassium 2-ethylhexanoate
Cat. No. B1592632
Key on ui cas rn:
3164-85-0
M. Wt: 183.31 g/mol
InChI Key: LXUNKDFIOZFCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04584371
Procedure details


To a dry flask under N2 atmosphere there was added 37.5 ml. of methylene chloride, 2.5 ml. of THF and 0.88 ml. of 2-ethylhexanoic acid. The solution was cooled to 0° C. and 3.25 ml. of potassium tertbutoxide in THF solution (1.6M of t-BuOK) was added to form in situ the potassium 2-ethylhexanoate salt base. To this mixture there was added 3.10 g. of the 3-hydroxymethyl-cephalosporin reactant, named in Example 1, part D, and 0.122 g. of DMAP and 0.84 ml. of triethylamine, followed by 3 ml. of CH2Cl2 containing 0.485 ml. of α-chloropropionyl chloride. When the addition was complete, a second 0.84 ml. portion of triethylamine and 3 ml. of CH2Cl2 solution containing 0.485 ml. of α-chloropropionyl chloride was added. The resulting reaction mixture was then added to 40 ml. of water containing 5 ml. of 1M sulfuric acid. Then 8 ml. of hexane were added. The reaction mixture was filtered and dried to obtain 2.29 g. of the hereinabove named 3-(α-chloropropionyloxymethyl)-compound. The NMR spectrum for this product was similar to that described in Example 1, but with the 3'-CH2 reading at 4.9(m), the -CHCl at 4.4(q) and the CHCl-CH3 at 1.5(d).



Identifiers


|
REACTION_CXSMILES
|
C(Cl)Cl.[CH2:4]([CH:6]([CH2:10][CH2:11][CH2:12][CH3:13])[C:7]([OH:9])=[O:8])[CH3:5].CC(C)([O-])C.[K+:19]>C1COCC1>[CH2:4]([CH:6]([CH2:10][CH2:11][CH2:12][CH3:13])[C:7]([O-:9])=[O:8])[CH3:5].[K+:19] |f:2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(C(=O)O)CCCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
To a dry flask under N2 atmosphere there was added 37.5 ml
|
Outcomes


Product
|
Name
|
potassium 2-ethylhexanoate salt
|
|
Type
|
product
|
|
Smiles
|
C(C)C(C(=O)[O-])CCCC.[K+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

